An In-depth Technical Guide to the Core Differences Between Methiocarb Sulfoxide and Methiocarb Sulfone Metabolites
An In-depth Technical Guide to the Core Differences Between Methiocarb Sulfoxide and Methiocarb Sulfone Metabolites
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methiocarb, a carbamate pesticide, undergoes significant biotransformation, leading to the formation of two primary oxidative metabolites: methiocarb sulfoxide and methiocarb sulfone. While structurally similar, these metabolites exhibit critical differences in their formation, toxicological profiles, and environmental persistence. Methiocarb sulfoxide is the initial product of oxidation and is often more toxicologically potent than the parent compound, primarily through potent acetylcholinesterase inhibition. Subsequent oxidation yields methiocarb sulfone, a metabolite generally considered to be of lower toxicological concern. Understanding the distinct characteristics of these two metabolites is paramount for accurate risk assessment, residue analysis, and environmental monitoring. This guide provides a detailed examination of their structural, metabolic, toxicological, and analytical distinctions.
Introduction: The Metabolic Journey of Methiocarb
Methiocarb (3,5-Dimethyl-4-(methylsulfanyl)phenyl methylcarbamate) has been utilized since the 1960s as an insecticide, molluscicide, and bird repellent.[1] Its efficacy is rooted in its function as an acetylcholinesterase (AChE) inhibitor, disrupting the nervous systems of target organisms.[1] However, upon entering biological systems or the environment, methiocarb is not static. It is subject to a series of metabolic transformations, primarily oxidation and hydrolysis. The oxidative pathway is of particular interest as it generates metabolites that retain the core carbamate structure responsible for AChE inhibition. This pathway proceeds sequentially, first converting the methylthio group (-SCH₃) into a sulfinyl group (-S(O)CH₃) to form methiocarb sulfoxide , and then further oxidizing it to a sulfonyl group (-S(O)₂CH₃) to create methiocarb sulfone .[1][2]
Structural and Physicochemical Differentiation
The fundamental difference between methiocarb sulfoxide and methiocarb sulfone lies in the oxidation state of the sulfur atom. Methiocarb sulfoxide contains a sulfinyl group, while methiocarb sulfone possesses a sulfonyl group. This seemingly minor structural change significantly alters the molecule's polarity, reactivity, and interaction with biological targets.
| Property | Methiocarb Sulfoxide | Methiocarb Sulfone |
| IUPAC Name | (3,5-dimethyl-4-methylsulfinylphenyl) N-methylcarbamate[3] | (3,5-dimethyl-4-methylsulfonylphenyl) N-methylcarbamate[4] |
| Molecular Formula | C₁₁H₁₅NO₃S[3][5] | C₁₁H₁₅NO₄S[4][6] |
| Molecular Weight | 241.31 g/mol [3] | 257.31 g/mol [4] |
| Key Functional Group | Sulfinyl (-S(O)CH₃) | Sulfonyl (-S(O)₂CH₃) |
| CAS Number | 2635-10-1[3][7] | 2179-25-1[4][8] |
Metabolic Formation and Pathways
The biotransformation of methiocarb into its sulfoxide and sulfone metabolites is a multi-step enzymatic process primarily occurring in the liver.[1]
Causality of Experimental Insight: The elucidation of this pathway has relied on in-vitro studies using liver microsomes, which are vesicles of the endoplasmic reticulum containing key drug-metabolizing enzymes. By incubating methiocarb with liver microsomes in the presence of necessary cofactors like NADPH, researchers can identify the resulting metabolites and the enzymes responsible.[9][10][11]
-
Step 1: Sulfoxidation to Methiocarb Sulfoxide: The initial and rate-limiting step is the oxidation of the sulfur atom in methiocarb. This reaction is catalyzed by two main enzyme systems: the Cytochrome P450 (CYP) family (specifically isoforms like CYP2C19 and CYP1A2) and Flavin-containing Monooxygenases (FMO).[9][12] Studies in rat liver microsomes indicate that FMO and P450 contribute almost equally to this conversion.[12]
-
Step 2: Oxidation to Methiocarb Sulfone: Methiocarb sulfoxide can undergo a second oxidation at the same sulfur atom to form methiocarb sulfone.[9] This step is also catalyzed by liver microsomal enzymes.[9]
-
Reversibility: Interestingly, the pathway is not strictly linear. Liver cytosol contains enzymes capable of reducing methiocarb sulfoxide back to the parent methiocarb, establishing an interconversion pathway between the two.[9]
Toxicological Profile and Mechanism of Action
While both metabolites retain the carbamate moiety, their toxicity, particularly their potency as AChE inhibitors, differs significantly. Regulatory bodies often define the total toxic residue as the sum of methiocarb, methiocarb sulfoxide, and methiocarb sulfone.[13][14]
-
Methiocarb Sulfoxide: This metabolite is of high toxicological significance. Several studies report that methiocarb sulfoxide is a more potent acute toxin than the parent methiocarb itself.[2][13] Its primary mechanism of toxicity is the inhibition of acetylcholinesterase, leading to an accumulation of the neurotransmitter acetylcholine and resulting in classic cholinergic symptoms (salivation, tremors, etc.).[2][15]
-
Methiocarb Sulfone: In contrast, methiocarb sulfone is generally considered much less toxic.[13][16] While it is also an AChE inhibitor, its potency is significantly lower than that of methiocarb and its sulfoxide metabolite.[4]
Causality of Toxicity Differences: The addition of the first oxygen atom (forming the sulfoxide) appears to alter the electronic properties of the molecule in a way that enhances its binding to the active site of acetylcholinesterase. The addition of the second oxygen (forming the sulfone) may sterically hinder this binding or further alter the molecule's properties in a way that reduces its inhibitory capacity.
| Compound | Acute Oral LD₅₀ (Rat) | Primary Toxicological Effect |
| Methiocarb | 14 - 30 mg/kg[2] | Potent Acetylcholinesterase Inhibitor[1][2] |
| Methiocarb Sulfoxide | 6 - 9 mg/kg[2][13] | Potent Acetylcholinesterase Inhibitor, often more toxic than parent compound[2][13] |
| Methiocarb Sulfone | >1000 mg/kg[13] | Weak Acetylcholinesterase Inhibitor[4][13] |
Beyond neurotoxicity, studies have also investigated endocrine-disrupting activities. Oxidation to the sulfoxide form has been shown to markedly decrease the estrogenic and antiandrogenic activities observed with the parent methiocarb.[11]
Environmental Fate and Persistence
The structural differences also influence the environmental behavior of these metabolites. In soil, methiocarb sulfoxide has a longer half-life (approx. 6 days) compared to the parent methiocarb (approx. 1.5 days), indicating greater persistence.[1] Both can be further degraded to their respective phenol derivatives (methiocarb sulfoxide phenol and methiocarb sulfone phenol), which have their own distinct degradation rates.[1][17] The primary route of degradation in the environment is hydrolysis, which is highly pH-dependent and proceeds more rapidly in alkaline conditions.[16][18]
Analytical Methodologies for Detection and Quantification
Accurate quantification of methiocarb and its metabolites is crucial for residue monitoring in food and environmental samples. Due to the thermolabile nature of carbamate pesticides, gas chromatography is often unsuitable.[19] High-performance liquid chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the preferred technique for its high selectivity and sensitivity.[19][20][21]
Self-Validating Protocol: QuEChERS Extraction and LC-MS/MS Analysis
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation procedure for pesticide residue analysis.[19][22][23]
Objective: To simultaneously extract and quantify methiocarb, methiocarb sulfoxide, and methiocarb sulfone from a food matrix (e.g., bananas, animal tissue).
Step-by-Step Methodology:
-
Homogenization:
-
Weigh 10 g of a representative, homogenized sample into a 50 mL centrifuge tube.
-
For validation and quality control, fortify blank samples with known concentrations of methiocarb, methiocarb sulfoxide, and methiocarb sulfone analytical standards.
-
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add internal standard (e.g., Triphenylphosphate or a deuterated analog like Methiocarb Sulfoxide-D3) to correct for matrix effects and recovery losses.[24]
-
Add a QuEChERS salt packet (commonly containing magnesium sulfate, sodium chloride, sodium citrate dibasic sesquihydrate, and sodium citrate tribasic dihydrate). The salts induce phase separation and aid extraction.
-
Securely cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube. These tubes typically contain primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove nonpolar interferences like lipids.
-
Vortex the tube for 30 seconds.
-
Centrifuge at high speed for 5 minutes to pellet the d-SPE sorbents.
-
-
Analysis by LC-MS/MS:
-
Take the final supernatant and filter it through a 0.22 µm filter into an autosampler vial.
-
Inject the sample into an LC-MS/MS system.
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution program, typically using mobile phases of water and methanol/acetonitrile, both containing a modifier like formic acid or ammonium formate to improve ionization.
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor at least two specific multiple reaction monitoring (MRM) transitions (a quantifier and a qualifier ion) for each analyte to ensure accurate identification and quantification.[20][25]
-
-
Quantification and Validation:
-
Construct matrix-matched calibration curves using fortified blank extracts to compensate for matrix effects.[20]
-
Calculate analyte concentrations based on the calibration curve.
-
Validate the method by assessing recovery (typically 70-120%) and relative standard deviation (RSD ≤ 20%) at multiple fortification levels.[20][25]
-
Conclusion
The distinction between methiocarb sulfoxide and methiocarb sulfone is a critical case study in metabolite analysis. While they originate from the same parent compound and differ only by a single oxygen atom, their toxicological potencies are worlds apart. Methiocarb sulfoxide represents a transient but highly toxic intermediate, often exceeding the parent compound's acute toxicity. In contrast, methiocarb sulfone is the more stable, further oxidized end-product with significantly attenuated toxicity. This differentiation underscores the necessity for analytical methods that can resolve all three compounds and for regulatory frameworks that consider the combined toxicological contribution of the parent compound and its active metabolites. For researchers in toxicology and drug development, this metabolic pathway serves as a clear example of how subtle structural modifications can profoundly impact biological activity.
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